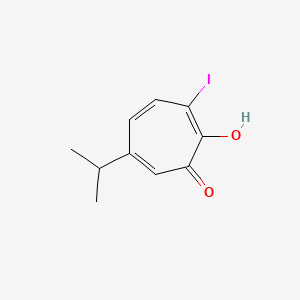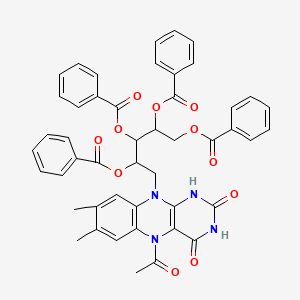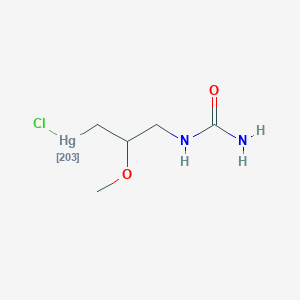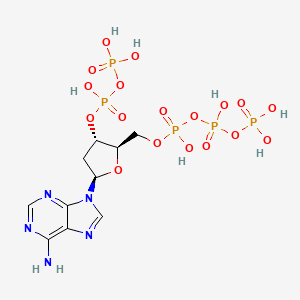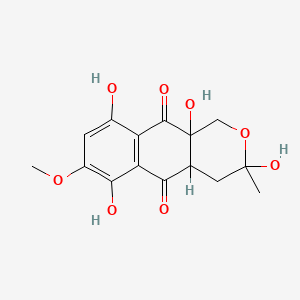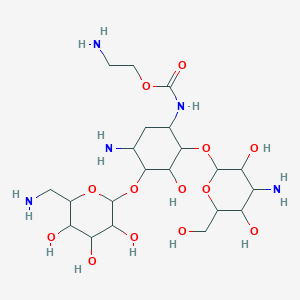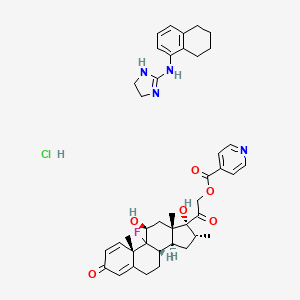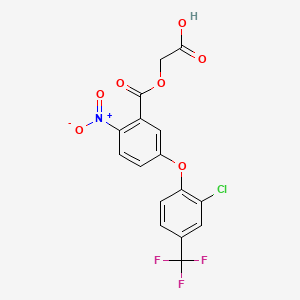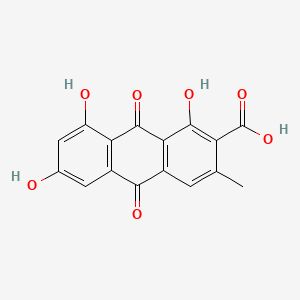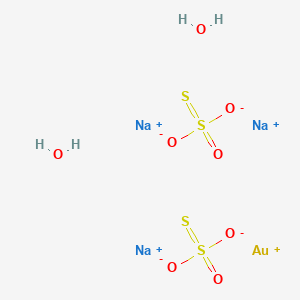![molecular formula C13H17NO3 B1203613 N-[4-(oxan-2-yloxy)phenyl]acetamide CAS No. 51453-65-7](/img/structure/B1203613.png)
N-[4-(oxan-2-yloxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(oxan-2-yloxy)phenyl]acetamide: is a chemical compound that features a tetrahydropyran ring bonded to a 4-acetaminophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(oxan-2-yloxy)phenyl]acetamide typically involves the reaction of 4-acetaminophenol with tetrahydropyran derivatives. One common method includes the etherification of 4-acetaminophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-(oxan-2-yloxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tetrahydropyran ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
N-[4-(oxan-2-yloxy)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(oxan-2-yloxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the acetaminophenoxy group.
4-Acetaminophenol: The parent compound of the acetaminophenoxy group.
2-(4-Hydroxyphenoxy)tetrahydropyran: A closely related compound with a hydroxyl group instead of an acetaminophen group.
Uniqueness
N-[4-(oxan-2-yloxy)phenyl]acetamide is unique due to the presence of both the tetrahydropyran ring and the acetaminophenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
51453-65-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-[4-(oxan-2-yloxy)phenyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14-11-5-7-12(8-6-11)17-13-4-2-3-9-16-13/h5-8,13H,2-4,9H2,1H3,(H,14,15) |
InChI Key |
XROXKJRPYIKBQH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2CCCCO2 |
Synonyms |
2-(4-acetaminophenoxy)tetrahydropyran 2-(p-acetaminophenoxy)tetrahydropyran |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


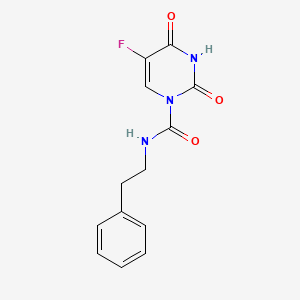
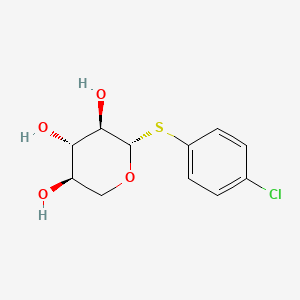
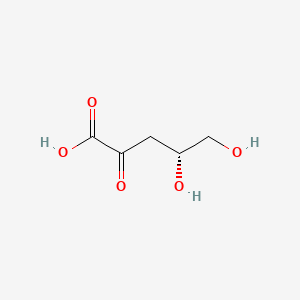
![Phenanthro[9,10-e]acephenanthrylene](/img/structure/B1203535.png)
